2-((1,1'-Biphenyl)-4-yloxy)-N'-(1-ME-3-phenyl-2-propenylidene)propanohydrazide
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Overview
Description
“2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” is an organic compound that features a biphenyl group, an oxy linkage, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” typically involves the following steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-hydroxybiphenyl with an appropriate alkyl halide under basic conditions.
Hydrazide formation: The biphenyl ether is then reacted with hydrazine hydrate to form the hydrazide.
Condensation reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions could target the carbonyl group in the hydrazide.
Substitution: The biphenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced forms of the hydrazide, potentially leading to amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Antimicrobial Agents: Hydrazide derivatives are often explored for their antimicrobial properties.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures.
Hydrazides: Other hydrazide-containing compounds.
Uniqueness
The unique combination of a biphenyl group, an oxy linkage, and a hydrazide moiety in “2-((1,1’-Biphenyl)-4-yloxy)-N’-(1-ME-3-phenyl-2-propenylidene)propanohydrazide” may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
307952-76-7 |
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Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C25H24N2O2/c1-19(13-14-21-9-5-3-6-10-21)26-27-25(28)20(2)29-24-17-15-23(16-18-24)22-11-7-4-8-12-22/h3-18,20H,1-2H3,(H,27,28)/b14-13+,26-19+ |
InChI Key |
CXGZYBXBDQUGRU-OUUQWDCOSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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